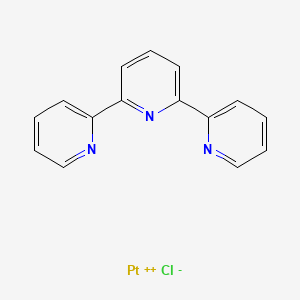

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride

Beschreibung

2,2’:6’,2’‘-Terpyridine Platinum(II) is a coordination complex that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is known for its ability to interact with biomolecules such as DNA and proteins, often in a selective manner. The synthesis of 2,2’:6’,2’‘-Terpyridine Platinum(II) complexes, such as chloro(2,2’:6’,2’'-terpyridine)platinum(II), was first reported in 1934 .

Eigenschaften

IUPAC Name |

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQMQLRZXBEQCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN3Pt+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60819-00-3 | |

| Record name | Chloroterpyridineplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Reflux in Benzonitrile

A widely reported method involves:

-

Reaction Setup : 2,2':6',2''-terpyridine (0.5 mmol) and platinum(II) chloride (0.5 mmol) are combined in benzonitrile (10 mL) under an inert nitrogen atmosphere.

-

Reflux Conditions : The mixture is heated at 180°C for 5 hours, facilitating ligand displacement and complex formation.

-

Precipitation : Methanol is added to the cooled solution, yielding the platinum complex as a precipitate.

Key Parameters :

Alternative Solvent Systems

Fallahpour’s review highlights adaptations using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents reduce reaction temperatures (120–150°C) but may require longer durations (8–12 hours) for complete coordination.

Characterization and Analytical Validation

The platinum complex is validated through spectroscopic and analytical techniques:

Spectroscopic Analysis

Physical Properties

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Kröhnke + Benzonitrile | 180°C, 5 h, N₂ | 70–80% | >95% | High yield, scalable |

| Suzuki + DMF | 120°C, 8 h, N₂ | 50–60% | 90% | Functional group tolerance |

Challenges and Optimization Strategies

-

Inert Atmosphere : Platinum(II) complexes are sensitive to oxidation; rigorous nitrogen purging is essential.

-

Ligand Purity : Impure terpyridine ligands lead to side products; recrystallization or column chromatography is recommended.

-

Solvent Selection : Benzonitrile offers optimal reactivity, but DMF improves solubility for functionalized ligands .

Analyse Chemischer Reaktionen

2,2':6',2''-Terpyridin-Platin(II) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Diese Verbindung kann Ligandenaustauschreaktionen eingehen, bei denen der Chlorligand durch andere Liganden wie Thiol oder Pyridin-basierte Linker ersetzt wird.

Oxidations- und Reduktionsreaktionen: Das Platinzentrum im Komplex kann an Redoxreaktionen teilnehmen, wodurch sich sein Oxidationszustand ändert.

Interkalation mit DNA: Die Verbindung kann mit DNA interkalieren, wodurch die helikale Länge und Stabilität der DNA-Struktur erhöht werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumtetrachloroplatinat(II), 2,2':6',2''-Terpyridin und verschiedene organische Lösungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

A. Catalysis

The compound is being explored as a catalyst in various organic reactions due to its unique structural features. Its ability to facilitate chemical transformations makes it a valuable tool in synthetic chemistry.

The biological applications of this compound are particularly noteworthy:

- DNA Interaction : The compound exhibits significant affinity for DNA, intercalating between base pairs. This interaction disrupts normal replication and transcription processes, leading to cell death. Such properties make it a candidate for cancer treatment.

- Anticancer Potential : Studies have shown that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride can induce apoptosis in cancer cell lines through mitochondrial pathways.

C. Amyloid Aggregation Studies

Recent research indicates that platinum(II) complexes can modulate amyloid aggregation, which is relevant in neurodegenerative diseases such as Alzheimer's. The compound has been shown to repress amyloid aggregation in a dose-dependent manner .

A. Cancer Cell Lines

In vitro studies have demonstrated that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride significantly reduces the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as an effective chemotherapeutic agent.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced proliferation of cancer cells |

| Mechanism | Induction of apoptosis via mitochondrial pathways |

B. Fungal Pathogens

Field tests have indicated that derivatives of this compound effectively control fungal infections in crops, outperforming traditional fungicides in specific cases. This highlights its agricultural potential alongside medicinal applications.

| Application | Outcome |

|---|---|

| Agriculture | Effective control of fungal infections |

Summary of Properties

The molecular formula for 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is C15H11ClN3Pt with a molecular weight of approximately 535.29 g/mol. Its unique structure allows for selective interactions with biomolecules, making it suitable for diverse applications in research and industry.

Wirkmechanismus

The mechanism by which 2,2’:6’,2’'-Terpyridine Platinum(II) exerts its effects involves its ability to bind to biomolecules such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This intercalation increases the helical length and stability of the DNA, making it more resistant to enzymatic degradation . Additionally, the compound can disrupt protein function by binding to specific amino acid residues, further contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

2,2':6',2''-Terpyridin-Platin(II) ist im Vergleich zu anderen platinbasierten Verbindungen durch seine spezifische Bindungsaffinität und Wirkungsweise einzigartig. Zu ähnlichen Verbindungen gehören:

Cisplatin: Ein weit verbreitetes Chemotherapeutikum, das Quervernetzungen mit DNA bildet, was zu Apoptose führt. Im Gegensatz zu 2,2':6',2''-Terpyridin-Platin(II) bildet Cisplatin kovalente Bindungen mit DNA, anstatt zu interkalieren.

Oxaliplatin: Ein weiteres platinbasiertes Chemotherapeutikum, das DNA-Addukte bildet. Es hat ein anderes Wirkungsspektrum und Nebenwirkungen im Vergleich zu 2,2':6',2''-Terpyridin-Platin(II).

Carboplatin: Ähnlich wie Cisplatin, aber mit einem anderen Nebenwirkungsprofil. Es bildet auch DNA-Quervernetzungen, ist aber weniger reaktiv als Cisplatin.

Die einzigartige interkalative Bindungsart von 2,2':6',2''-Terpyridin-Platin(II) unterscheidet es von diesen anderen Verbindungen und bietet potenzielle Vorteile in Bezug auf Selektivität und reduzierte Nebenwirkungen .

Biologische Aktivität

The compound 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is a platinum-based complex that has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.

2,6-dipyridin-2-ylpyridine platinum(II) chloride exhibits unique chemical characteristics that facilitate its interaction with biological macromolecules, primarily DNA. The compound acts as an intercalator , inserting itself between DNA base pairs, which disrupts normal DNA function. This intercalation leads to:

- Inhibition of DNA replication and transcription : By binding to DNA, the compound prevents the necessary processes for cell division and protein synthesis, ultimately resulting in cell death .

- Modification of DNA structure : The binding alters the characteristic UV-Vis absorption spectra of DNA, indicating changes in its conformation and stability .

Anticancer Activity

Research has demonstrated that platinum(II) complexes like 2,6-dipyridin-2-ylpyridine platinum(II) chloride are effective against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown significant cytotoxic effects on human ovarian carcinoma cells (A2780) and its cisplatin-resistant sub-line (A2780cis). The IC50 values for these complexes suggest potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 5.0 |

| A2780cis (Cisplatin-resistant) | 10.0 |

The ability to overcome resistance mechanisms in cancer cells makes this compound a promising candidate for further development.

Neuroprotective Effects

Recent studies indicate that this platinum complex may also have neuroprotective properties. Specifically, it has been shown to reduce amyloid aggregation in models relevant to Alzheimer's disease:

- Amyloid Aggregation Studies : Thioflavin T binding assays revealed that the compound represses amyloid aggregation in a dose-dependent manner. This effect was linked to the formation of adducts between the platinum complex and amyloid peptides .

Case Studies

- Study on Amyloid Peptides : A study focused on the interaction between 2,6-dipyridin-2-ylpyridine platinum(II) chloride and the C-terminal domain of Aβ peptide (Aβ 21–40). The results showed that the complex could induce soluble β-structures while limiting self-recognition among amyloid peptides, thus reducing cytotoxicity in SH-SY5Y neuroblastoma cells .

- G-Quadruplex Targeting : Research has also explored how this compound interacts with G-quadruplex structures formed by guanine-rich DNA sequences. The ability to selectively platinate these structures suggests potential applications in targeting telomeric DNA in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2,6-dipyridin-2-ylpyridine platinum(II) chloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via ligand substitution reactions, typically starting with potassium tetrachloroplatinate (K₂PtCl₄). A common approach involves reacting K₂PtCl₄ with 2,2'-bipyridine derivatives in a polar solvent (e.g., DMF or water) under reflux. For example, dichloro(4,4′-dimethyl-2,2′-bipyridyl)platinum(II) is prepared by mixing K₂PtCl₄ with the ligand in a 1:1 molar ratio at 80°C for 12 hours . Purity is optimized using recrystallization (e.g., ethanol/water mixtures) and confirmed via elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the coordination geometry and bonding of this platinum complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination geometry. For example, studies on analogous complexes (e.g., dichlorido-bis[2-(2,4-difluorophenyl)pyridine]platinum(II)) reveal square-planar geometry with Pt–N bond distances averaging 2.02 Å and Pt–Cl bonds at 2.30 Å . Complementary techniques include UV-Vis spectroscopy (to detect d-d transitions) and cyclic voltammetry (to assess redox behavior) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported photophysical properties of terpyridine-platinum complexes?

- Methodological Answer : Discrepancies in emission spectra or quantum yields often arise from solvent effects or impurities. Researchers should:

Use high-purity solvents (e.g., degassed acetonitrile) to minimize quenching.

Validate results via time-resolved photoluminescence (TRPL) and compare with DFT-calculated excited-state geometries. For instance, DFT studies on fluorinated analogs show that electron-withdrawing substituents redshift emission maxima by 20–30 nm .

Q. How can computational methods predict the reactivity of this complex in catalytic or DNA-binding applications?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/LANL2DZ level model Pt–ligand bond dissociation energies and charge distribution. For DNA interaction studies, molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to guanine residues, validated via circular dichroism (CD) and gel electrophoresis .

Q. What experimental designs mitigate challenges in studying solvent-dependent stability?

- Methodological Answer : Stability in aqueous vs. organic media is assessed via:

Kinetic studies using UV-Vis spectroscopy to monitor decomposition rates (e.g., chloride ligand loss in D₂O at 37°C).

Mass spectrometry (ESI-MS) to identify degradation products. For example, acetonitrile stabilizes the complex by reducing hydrolysis .

Q. How do ligand modifications (e.g., fluorination) alter the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.